

ent-Paroxetine Hydrochloride CAS number 130855-30-0

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Compound of Interest

Compound Name: *ent-Paroxetine Hydrochloride*

Cat. No.: *B129158*

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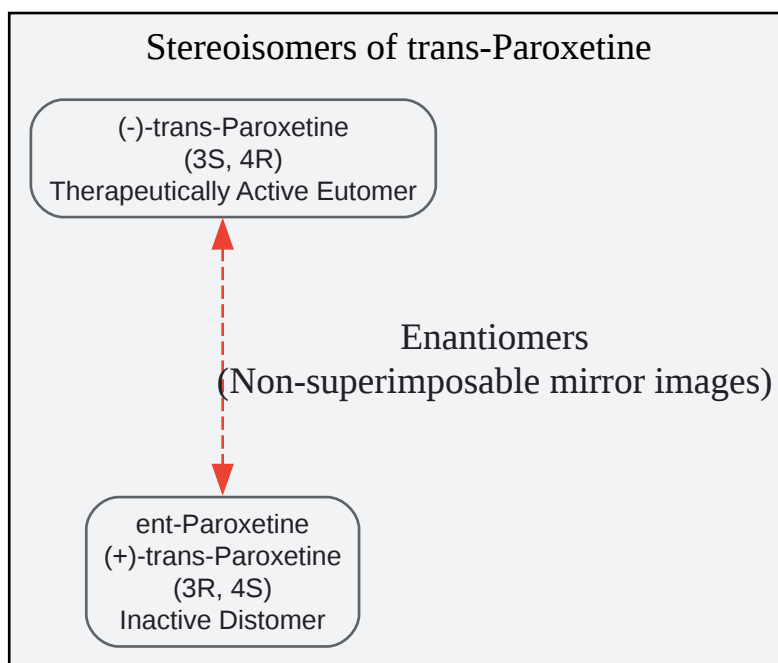
A-Technical-Guide-to-ent-Paroxetine-Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI), is a chiral molecule administered as a single (-)-trans enantiomer for the treatment of major depressive and anxiety disorders.[1][2][3] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This guide provides a comprehensive technical overview of its enantiomer, **ent-Paroxetine Hydrochloride** (CAS 130855-30-0), also known as (+)-trans-Paroxetine Hydrochloride.[4][5] We will delve into the critical aspects of its physicochemical properties, synthesis, pharmacological inactivity, and the analytical methodologies required for its separation and control as a chiral impurity. Understanding the properties of this enantiomer is paramount for ensuring the stereochemical purity, safety, and efficacy of the active pharmaceutical ingredient (API), Paroxetine.[3]

The Principle of Stereoselectivity in Paroxetine

Paroxetine possesses two chiral centers, giving rise to four possible stereoisomers.[1] The therapeutically active agent is specifically the (3S, 4R)-enantiomer, known as (-)-trans-paroxetine.[2][3] Its mirror image, the (3R, 4S)-enantiomer or (+)-trans-paroxetine (ent-paroxetine), is considered a chiral impurity.[1][4] The profound difference in pharmacological activity between these enantiomers highlights the principle of stereoselectivity, where the three-dimensional arrangement of atoms dictates the molecule's ability to bind to its biological target, the serotonin transporter (SERT).[2]



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Caption: Stereochemical relationship between Paroxetine and ent-Paroxetine.

Physicochemical and Structural Properties

ent-Paroxetine Hydrochloride is the enantiomeric impurity of Paroxetine and is designated as Paroxetine USP Related Compound C.[1][4]

Property	Value	Source(s)
CAS Number	130855-30-0	[6]
Chemical Name	(3R,4S)-3-((benzo[d][1][7]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride	[5][8]
Synonyms	(+)-trans-Paroxetine HCl, Paroxetine Impurity D	[5][6]
Molecular Formula	C ₁₉ H ₂₁ ClFNO ₃	[6][8]
Molecular Weight	365.83 g/mol	[6][8]
Appearance	White to Off-White Solid	[4]
Melting Point	116-123°C	[9]
Solubility	Slightly soluble in Methanol and Water	[4][9]
Storage	Hygroscopic, store at -20°C under inert atmosphere	[9]

Synthesis and Control

The synthesis of enantiomerically pure paroxetine is a critical process in its manufacture. This typically involves either a stereoselective synthesis or the resolution of a racemic mixture of a key intermediate. One established method involves the resolution of the intermediate (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine.[10][11]

The synthesis of the final active compound involves several key steps:

- **Protection:** The secondary amine of the piperidine intermediate is often protected, for example, with a tert-butoxycarbonyl (Boc) group.[10][11]
- **Coupling:** The protected intermediate is then coupled with sesamol (3,4-methylenedioxyphenol) via a substitution reaction (e.g., Mitsunobu or Williamson ether synthesis) to form N-Boc-paroxetine.[10]

- Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, and the hydrochloride salt is formed by introducing hydrogen chloride, often in a solvent like isopropanol (IPA), to yield the final crystalline product.[10][12]

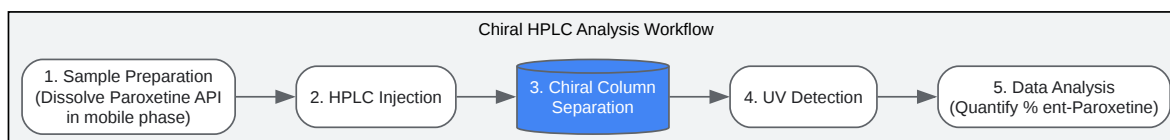
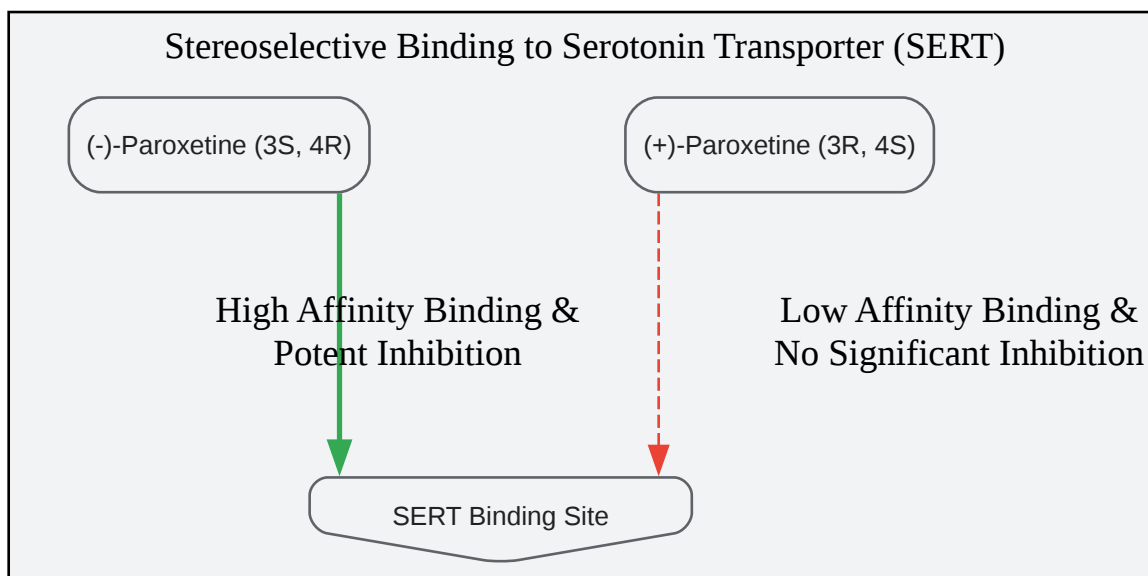
Control over the stereochemistry during this process is paramount to minimize the formation of ent-paroxetine. The presence of ent-paroxetine in the final API is strictly controlled by pharmacopoeial monographs and regulatory guidelines.

Pharmacological Profile: A Case of Stereoselective Inactivity

The therapeutic action of paroxetine is derived from its high-affinity binding to and potent inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[13][14][15] This interaction is highly stereoselective.

- Active Enantiomer (Paroxetine): The (-)-trans-(3S, 4R) enantiomer exhibits a very high binding affinity for SERT ($K_i \approx 0.05 - 70.2 \text{ pM}$).[13][16] It is a potent and selective inhibitor of serotonin reuptake.[17][18]
- Inactive Enantiomer (ent-Paroxetine): The (+)-trans-(3R, 4S) enantiomer is described as the "most likely not active enantiomer." [1] While specific binding affinity data for ent-paroxetine is not as widely published, the principle of stereoselectivity in SSRIs is well-established. For instance, with citalopram, the S-enantiomer (escitalopram) is about 30 times more potent than the R-enantiomer in inhibiting serotonin reuptake.[2] A similar large disparity in activity is expected between the paroxetine enantiomers. The specific 3D conformation of (-)-trans-paroxetine allows for optimal interaction with the binding site on the SERT protein, an interaction its mirror image cannot achieve with the same efficacy.[19]

The metabolites of paroxetine are also known to be pharmacologically inactive.[15][18] Therefore, the therapeutic effect is solely attributable to the parent (-)-trans enantiomer.



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Sources

- 1. New validated HPLC methodology for the determination of (–)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]

- 4. PAROXETINE RELATED COMPOUND C (15 MG) ((+)-TRANS-PAROXETINE HYDROCHLORIDE) | 130855-30-0 [chemicalbook.com]
- 5. CAS 130855-30-0: PAROXETINE RELATED COMPOUND C (15 MG) ((+... [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 130855-30-0 | CAS DataBase [m.chemicalbook.com]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 11. Improved synthesis of paroxetine hydrochloride propan-2-ol solvate through one of metabolites in humans, and characterization of the solvate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2009138999A2 - Process for the preparation of paroxetine hydrochloride - Google Patents [patents.google.com]
- 13. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Paroxetine | C₁₉H₂₀FNO₃ | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Neuropharmacology of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
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